



Application Note: Quantification of (E)-Endoxifen in Human Plasma by LC-MS/MS

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Compound of Interest		
Compound Name:	Endoxifen (E-isomer)	
Cat. No.:	B560051	Get Quote

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Introduction

Endoxifen, a key active metabolite of tamoxifen, is a selective estrogen receptor modulator (SERM) widely recognized for its potent antiestrogenic effects.[1][2] Tamoxifen is a cornerstone therapy for estrogen receptor-positive (ER+) breast cancer. The efficacy of tamoxifen treatment is significantly influenced by the plasma concentrations of its active metabolites, particularly (E)-Endoxifen. Therefore, accurate and robust quantification of (E)-Endoxifen in plasma is crucial for therapeutic drug monitoring and pharmacokinetic studies in breast cancer patients.

[3][4] This application note provides a detailed protocol for the quantification of (E)-Endoxifen in human plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described method is sensitive, specific, and has been validated in accordance with FDA guidance.[1]

Principle

This method utilizes protein precipitation for sample cleanup, followed by chromatographic separation of (E)-Endoxifen from other plasma components using a C18 reversed-phase column. Detection and quantification are achieved by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. An internal standard (IS) is used to ensure accuracy and precision.

Experimental Protocol



Materials and Reagents

- (E)-Endoxifen reference standard
- Internal Standard (IS) (e.g., D5-Endoxifen)
- HPLC-grade methanol
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid (LC-MS grade)
- · Ascorbic acid
- Human plasma (K2-EDTA)

Equipment

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system (e.g., Waters Acquity UPLC with Xevo TQ-S mass spectrometer)[5]
- Analytical column: Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 μm) or equivalent[1][2]
- Guard column: HSS T3 precolumn (2.1 x 5 mm, 1.8 μm) or equivalent[1][2]
- Microcentrifuge
- Protein crash plate (96-well)
- Plate shaker
- Vacuum manifold

Sample Handling and Preparation

Blood samples should be collected in K2-EDTA tubes, protected from light by wrapping in aluminum foil, and chilled immediately.[1] Plasma should be separated by centrifugation at



2,000 rpm for 10 minutes at 4°C within 20 minutes of collection.[1] The resulting plasma should be stored at -80°C until analysis.[1] All procedures involving standards and samples should be performed under yellow light to minimize light-induced degradation.[1]

Sample Preparation Workflow:

- To 100 μL of plasma sample in a 96-well protein crash plate, add 300 μL of methanol containing the internal standard and ascorbic acid (66.67 μg/mL).[1]
- Shake the plate on a plate shaker for 15 minutes at 1100 rpm.[1]
- Filter the samples through the crash plate using a vacuum apparatus and collect the filtrate in a clean 96-well collection plate.[1]
- Inject 2 μL of the filtrate into the LC-MS/MS system.[1]

LC-MS/MS Conditions

Liquid Chromatography:



Parameter	Condition
Column	Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 μ m) with a HSS T3 precolumn (2.1 x 5 mm, 1.8 μ m) [1][2]
Mobile Phase A	0.1% Formic acid in water[1][2]
Mobile Phase B	0.1% Formic acid in methanol[1][2]
Flow Rate	0.5 mL/min[1]
Gradient	Isocratic at 44% B for 2.0 min, linear gradient to 75% B over 3.0 min, hold at 75% B for 0.2 min, then return to initial conditions over 1.3 min.[1]
Column Temperature	40°C[1]
Injection Volume	2 μL[1]
Autosampler Temp	10°C[1]
Run Time	6.5 min[1][2]

Mass Spectrometry:

Parameter	Condition
Ionization Mode	Positive Electrospray Ionization (ESI+)[1]
MRM Transitions	(E)-Endoxifen: m/z 374.3 → [Product Ion] Internal Standard: m/z 379.3 → [Product Ion][1]
Collision Energy	To be optimized for the specific instrument.
Cone Voltage	To be optimized for the specific instrument.

Note: The specific product ions for the MRM transitions need to be determined empirically on the mass spectrometer used.

Method Validation Summary



The method was validated according to the FDA's guidance on bioanalytical method validation. [1]

Quantitative Data:

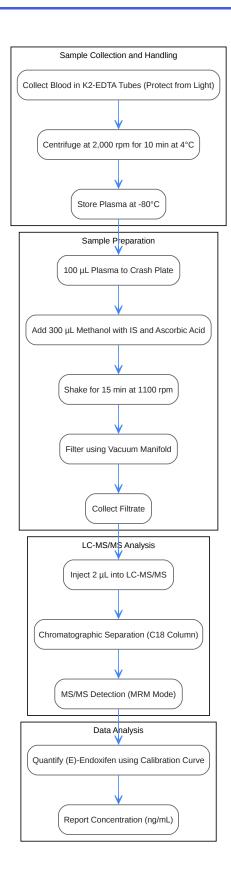
Parameter	(E)-Endoxifen
Linearity Range	0.5 - 500 ng/mL[1][2][6][7]
Correlation Coefficient (r²)	≥ 0.98[1][2][6]
Lower Limit of Quantification (LLOQ)	0.5 ng/mL[1][2][6][7]
Intra-day Precision (%CV)	Within ±15% (±20% at LLOQ)[1]
Inter-day Precision (%CV)	Within ±15% (±20% at LLOQ)[1]
Intra-day Accuracy (%Bias)	Within ±15% (±20% at LLOQ)[1]
Inter-day Accuracy (%Bias)	Within ±15% (±20% at LLOQ)[1]
Recovery	> 90%[1][2][6]

Stability:

(E)-Endoxifen was found to be stable in human plasma for at least 6 hours at 37°C and after three freeze-thaw cycles.[1] In the autosampler at 10°C, the processed samples were stable for up to 24 hours with the addition of ascorbic acid.[1] Long-term stability was demonstrated for at least 7 weeks at -80°C.[1]

Workflow Diagram



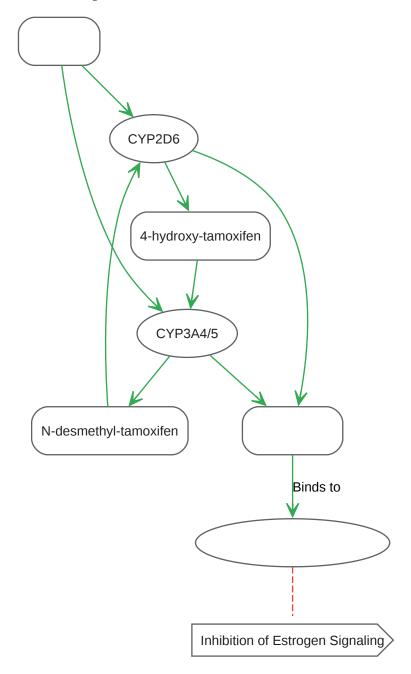


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Caption: Experimental workflow for the quantification of (E)-Endoxifen in plasma.



Signaling Pathway Context



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Caption: Simplified metabolic pathway of Tamoxifen to (E)-Endoxifen.

Conclusion



The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of (E)-Endoxifen in human plasma. This protocol is suitable for clinical research and therapeutic drug monitoring to help optimize tamoxifen therapy in breast cancer patients. The validation data demonstrates that the method is accurate, precise, and robust for its intended purpose.

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